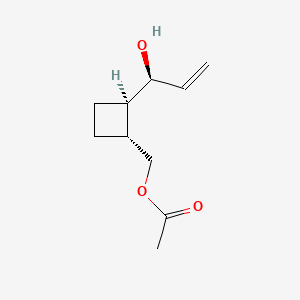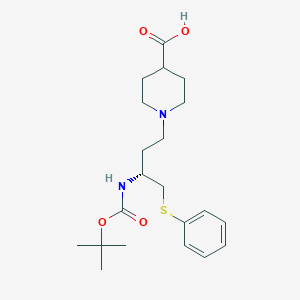![molecular formula C14H10BrFN2 B14910549 2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated imidazo[1,2-a]pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to increase yield and reduce production time.
化学反应分析
Types of Reactions: 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a selective inhibitor for specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation by blocking the conversion of arachidonic acid to prostaglandins .
相似化合物的比较
- 2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Comparison: 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and selectivity towards specific molecular targets, making it a valuable candidate for drug development.
属性
分子式 |
C14H10BrFN2 |
|---|---|
分子量 |
305.14 g/mol |
IUPAC 名称 |
2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10BrFN2/c1-9-3-2-6-18-8-13(17-14(9)18)10-4-5-11(15)12(16)7-10/h2-8H,1H3 |
InChI 键 |
ONZBGQAACRLCMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


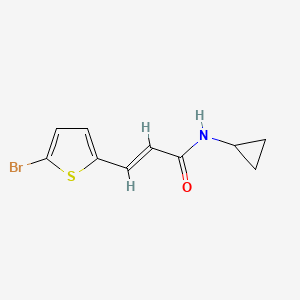
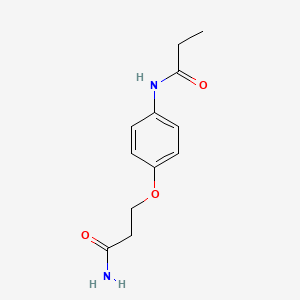
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
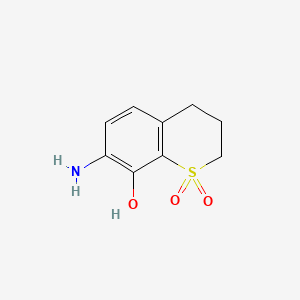
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
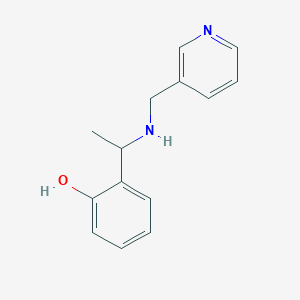
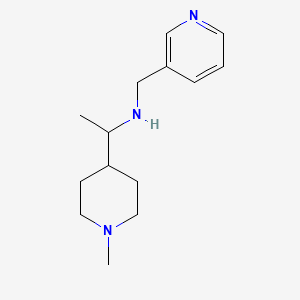
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
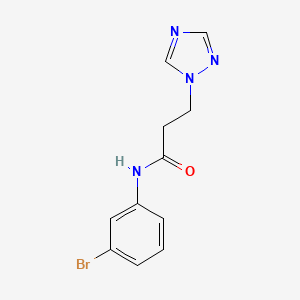
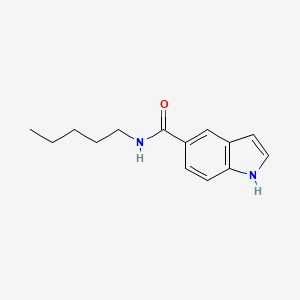
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
